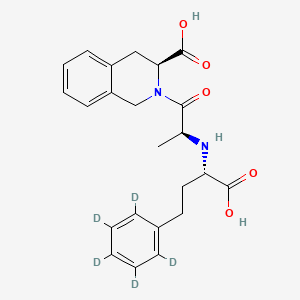

Quinaprilat-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

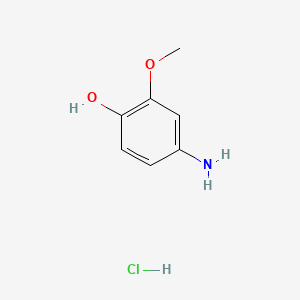

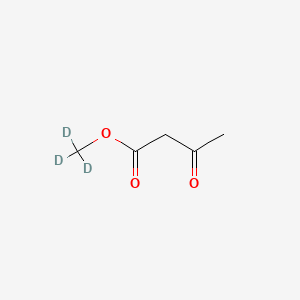

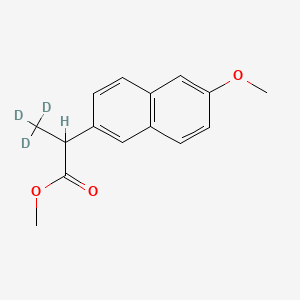

Quinaprilat-d5 is a deuterium-labeled metabolite of Quinapril . It is a nonsulfhydryl ACE inhibitor, the active diacid metabolite of Quinapril . It specifically blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II and inhibits bradykinin degradation .

Molecular Structure Analysis

The molecular formula of Quinaprilat-d5 is C23H21D5N2O5 . Its molecular weight is 415.49 . The exact structure is not provided in the search results.Scientific Research Applications

Pharmacokinetics and Drug Analysis

- Determination in Pharmaceuticals and Biological Samples : Research has optimized capillary zone electrophoresis systems for analyzing quinapril and quinaprilat in urine and pharmaceuticals, demonstrating the method's suitability for determining these compounds in patients treated with quinapril (Prieto, Alonso, & Jiménez, 2002). Another study developed a liquid chromatography method with photometric detection to determine quinapril and quinaprilat in urine, highlighting the method's efficiency and sensitivity for therapeutic monitoring (Prieto, Alonso, Jiménez, & Blanco, 2001).

Cardiovascular and Renal Effects

- Endothelial Function and Cardiovascular Disorders : Quinaprilat, as an ACE inhibitor, has been studied for its beneficial effects on endothelial and ventricular function in patients with cardiovascular disorders. Its binding to tissue and plasma ACE indicates a mechanism that could be explored further using quinaprilat-d5 for detailed metabolic and mechanistic studies (Culy & Jarvis, 2002).

Mechanistic Insights into Anti-Atherogenic Effects

- Anti-Atherogenic Effects : Quinaprilat has shown potential in reducing the expression of vascular cell adhesion molecule-1 and the production of cytokines in activated endothelial cells, suggesting an anti-atherogenic effect. Such studies could benefit from the use of quinaprilat-d5 to trace the exact pathways and interactions involved in these processes (Ochiai et al., 2002).

Drug Interactions and Pharmacokinetics

- Drug-Drug Interactions : Research into the interaction between quinapril (and by extension, quinaprilat) with other drugs, such as gemcabene, has provided insights into the mechanisms underlying their synergistic effects on blood pressure reduction. Studies have identified renal transporters as key sites of interaction, offering a potential area for applying quinaprilat-d5 to differentiate and quantify the impact of these interactions (Yuan et al., 2009).

Mechanism of Action

Target of Action

Quinaprilat-d5 is a deuterium-labeled metabolite of Quinapril . Its primary target is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Pharmacokinetics

Quinaprilat, the active metabolite of Quinapril, has a short elimination half-life of 2-3 hours . Due to slow dissociation from tissue ace, once-daily dosing is sufficient for effective ace inhibition . Quinaprilat is excreted mainly in urine .

Result of Action

The inhibition of ACE by Quinaprilat-d5 results in decreased blood pressure and improved ventricular and endothelial function in patients with various cardiovascular disorders . These effects are mediated through the binding of Quinaprilat-d5 to both tissue and plasma ACE .

Action Environment

The action of Quinaprilat-d5 can be influenced by various environmental factors. For instance, renal and hepatic impairment can affect the pharmacokinetics of Quinaprilat . Additionally, the efficacy of Quinaprilat-d5 can be influenced by the patient’s age and the presence of congestive heart failure .

properties

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1/i2D,3D,4D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSLEGPOVLMJMN-KKQRNKNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662183 |

Source

|

| Record name | (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinaprilat-d5 | |

CAS RN |

1279034-23-9 |

Source

|

| Record name | (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)